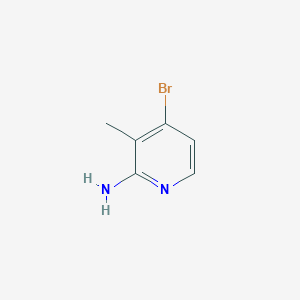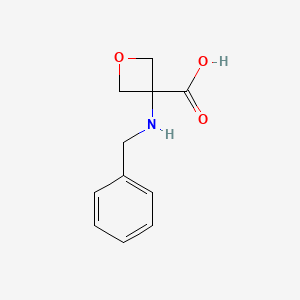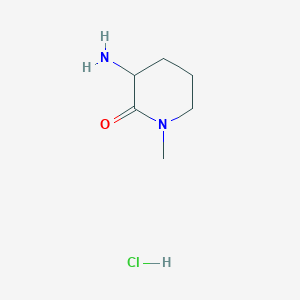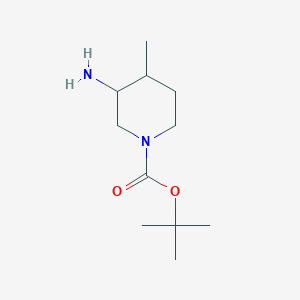![molecular formula C8H6N2OS B1376493 5-carboxamida de benzo[d]tiazol CAS No. 1158749-25-7](/img/structure/B1376493.png)
5-carboxamida de benzo[d]tiazol
Descripción general
Descripción
Benzo[d]thiazole-5-carboxamide is a derivative of the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzo[d]thiazole-5-carboxamide derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Benzo[d]thiazole-5-carboxamide derivatives have shown moderate to excellent potency against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines (A549, HeLa, and SW480) and weak cytotoxic effects against EGFR low-expressed cell line (HepG2) .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de benzo[d]tiazol, como la sulfazole, exhiben propiedades antimicrobianas significativas. Se estudian por su potencial para inhibir el crecimiento de varias bacterias y hongos, lo cual es crucial en el desarrollo de nuevos antibióticos y agentes antifúngicos .
Actividad Antiretroviral
Compuestos como el ritonavir que contienen la parte benzo[d]tiazol se han utilizado como antirretrovirales. Estos son esenciales en el tratamiento de infecciones retrovirales como el VIH, donde pueden inhibir la replicación viral .
Actividad Anticancerígena
La estructura de benzo[d]tiazol también se encuentra en agentes anticancerígenos como la tiazofurina. La investigación está en curso para evaluar su eficacia en la inhibición del crecimiento y la proliferación de células cancerosas .
Actividad Antiinflamatoria
Los derivados de tiazol carboxamida se están investigando por sus propiedades antiinflamatorias. Pueden funcionar al suprimir las enzimas ciclooxigenasa (COX), que juegan un papel clave en el proceso inflamatorio .
Actividad antioxidante
Estos compuestos se exploran por sus capacidades antioxidantes, que pueden ayudar a proteger las células del estrés oxidativo y las enfermedades relacionadas .
Actividad Neuroprotectora
Los derivados de benzo[d]tiazol se están estudiando por sus efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas como el Alzheimer .
Actividad Antidiabética
Algunos compuestos de benzo[d]tiazol han mostrado potencial en el manejo de la diabetes al influir en los niveles de azúcar en la sangre y la sensibilidad a la insulina .
Actividad Hepatoprotectora
También se está llevando a cabo investigación sobre los efectos hepatoprotectores de estos compuestos, lo que podría conducir a tratamientos que ayuden a proteger el hígado de diversas formas de daño .
Cada una de estas aplicaciones representa un campo único donde la 5-carboxamida de benzo[d]tiazol y sus derivados se están investigando a fondo, lo que demuestra la versatilidad y el potencial de este compuesto en la investigación científica.
Para obtener información más detallada sobre cada aplicación, incluidos los resultados del estudio y los mecanismos de acción, sería beneficioso realizar más investigaciones y lecturas a través de publicaciones científicas.
IntechOpen - Síntesis y evaluación biológica de derivados de tiazol Springer - Tiazoles: con diversas actividades biológicas BMC Chemistry - Diseño, síntesis, estudios de acoplamiento molecular y evaluación biológica...
Mecanismo De Acción
Target of Action
Benzo[d]thiazole-5-carboxamide has been found to exhibit potent inhibitory activities against cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, making them a primary target for anti-inflammatory drugs .
Mode of Action
The interaction of Benzo[d]thiazole-5-carboxamide with its targets involves binding to the COX enzymes, leading to their inhibition . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
By inhibiting the COX enzymes, Benzo[d]thiazole-5-carboxamide affects the arachidonic acid pathway . This results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of Benzo[d]thiazole-5-carboxamide’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, it prevents the production of prostaglandins, which are key players in the inflammatory response .
Análisis Bioquímico
Biochemical Properties
Benzo[d]thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in the metabolic pathways of pathogens, thereby exhibiting antimicrobial properties . Additionally, Benzo[d]thiazole-5-carboxamide can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
Benzo[d]thiazole-5-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Benzo[d]thiazole-5-carboxamide can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Benzo[d]thiazole-5-carboxamide involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting their activity, or activate certain proteins by inducing conformational changes . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[d]thiazole-5-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzo[d]thiazole-5-carboxamide remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of Benzo[d]thiazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At high doses, Benzo[d]thiazole-5-carboxamide can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity .
Metabolic Pathways
Benzo[d]thiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and cell division . This compound can also influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of Benzo[d]thiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, Benzo[d]thiazole-5-carboxamide can be transported into the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression .
Subcellular Localization
Benzo[d]thiazole-5-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles by targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of Benzo[d]thiazole-5-carboxamide is crucial for its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
1,3-benzothiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZYKANRZAEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739320 | |
| Record name | 1,3-Benzothiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158749-25-7 | |
| Record name | 1,3-Benzothiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)





![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)